molecular formula C10H17NO2 B12354834 methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate

methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate

Cat. No.: B12354834
M. Wt: 183.25 g/mol
InChI Key: FJDHBNIQGCUZSC-PSASIEDQSA-N
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Description

Methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate is a bicyclic heterocyclic compound featuring an octahydroisoindole core with a methyl ester group at the 3a-position. The compound’s stereochemistry (3aS,7aS) is critical, as it influences its physical properties and reactivity. Key data include:

  • Molecular formula: C₁₀H₁₇NO₂
  • Molecular weight: 183.25 g/mol .
  • Synthesis: Prepared via reaction of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with thionyl chloride in methanol, achieving 93% yield. The product is a white solid with a melting point of 169–171 °C and an optical rotation [α]D −19.4 (c 0.50, MeOH) .
  • Applications: Serves as a chiral building block in peptide synthesis due to its rigid bicyclic structure and stereochemical control .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl (3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-9(12)10-5-3-2-4-8(10)6-11-7-10/h8,11H,2-7H2,1H3/t8-,10-/m1/s1

InChI Key

FJDHBNIQGCUZSC-PSASIEDQSA-N

Isomeric SMILES

COC(=O)[C@@]12CCCC[C@@H]1CNC2

Canonical SMILES

COC(=O)C12CCCCC1CNC2

Origin of Product

United States

Preparation Methods

Synthesis of (2S,3aS,7aS)-Octahydro-1H-Indole-2-Carboxylic Acid

Initial Cyclization Reaction

The patented method begins with the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine (II) and 3-halo-L-serine (III) in a nonionic polar solvent such as dimethylformamide (DMF) at 10–40°C. A molar ratio of 1:1–1.2 (II:III) ensures optimal yield, with solvent volumes 3–4 times the combined mass of reactants.

Mechanism :

  • Nucleophilic substitution at the β-carbon of 3-halo-L-serine forms a transient intermediate.
  • Intramolecular cyclization generates the bicyclic framework, stabilized by the nonpolar solvent.

Acid-Catalyzed Cyclization

The intermediate (IV) undergoes cyclization in boiling hydrochloric acid (HCl), protonating the amino group to facilitate ring closure. This step achieves >90% conversion under reflux conditions (100–110°C).

Catalytic Hydrogenation

Cyclized product (V) is hydrogenated using a Pd/C catalyst in glacial acetic acid at 0.1–5 MPa. This step saturates the cyclohexene ring, yielding the octahydroisoindole core with retention of stereochemistry.

Esterification to Methyl Ester

Thionyl Chloride (SOCl₂)-Mediated Esterification

The carboxylic acid intermediate is converted to its methyl ester via a two-step process:

  • Acid Chloride Formation :

    • Reaction with SOCl₂ at 40–60°C generates the acid chloride, releasing SO₂ and HCl.
    • Critical Note: Excess SOCl₂ must be removed under vacuum to prevent side reactions during esterification.
  • Methanol Quenching :

    • The acid chloride reacts with anhydrous methanol at 0–5°C to yield the methyl ester.
    • Yield: 93% (reported for analogous compounds).

Side Reactions :

  • Residual HCl may hydrolyze the ester back to the carboxylic acid at elevated temperatures (>70°C).
  • Mitigation: Strict temperature control and neutralization with NaHCO₃ post-reaction.

Alternative Esterification Methods

Fischer Esterification
  • Direct reaction of the carboxylic acid with methanol in the presence of H₂SO₄.
  • Drawback: Low efficiency (<50%) due to steric hindrance from the bicyclic structure.
Trimethylsilyldiazomethane (TMS-CHN₂)
  • Rapid methylation under mild conditions (room temperature, 1 hour).
  • Advantage: Avoids acid-sensitive functional groups.

Optimization and Industrial Scaling

Reaction Condition Optimization

Parameter Optimal Value Impact on Yield
Temperature 40°C (SOCl₂ step) Maximizes chloride formation
Solvent DMF (cyclization) Enhances solubility
Catalyst Loading 5% Pd/C (hydrogenation) Balances cost and activity
Pressure 1 MPa (H₂) Ensures complete saturation

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) achieve >99% purity.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes stereoisomeric impurities.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 3.65 (s, 3H, COOCH₃), 3.20–3.40 (m, 2H, NCH₂), 2.80–2.95 (m, 1H, CH).
  • Optical Rotation : [α]D −19.4 (c 0.50, MeOH), confirming (3aS,7aS) configuration.

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, 70% MeOH in H₂O).
  • Melting Point : 169–171°C (sharp range indicates high crystallinity).

Chemical Reactions Analysis

Types of Reactions

Methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using platinum or palladium catalysts.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, ultimately influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Octahydroisoindole Carboxylate Derivatives

Compound A : (3aS,7aS)-2-[2-(3,4-Dimethoxyphenyl)-ethyl]-1,3-dioxo-octahydroisoindole-3a-carboxylic acid methyl ester
  • Structure : Differs by the addition of a 3,4-dimethoxyphenylethyl group and two ketone groups (1,3-dioxo).
  • Synthesis : Uses THF at −78 °C with a diamine precursor, highlighting the need for cryogenic conditions compared to the target compound’s room-temperature synthesis .
Compound B : Methyl (2S,3aS,7aS)-octahydroindole-2-carboxylate
  • Structural Note: The ester group is at the 2-position instead of 3a, suggesting a positional isomer.
  • Properties : Shares the same molecular formula and weight as the target compound but differs in stereochemical arrangement, which could lead to distinct biological activity or crystallization behavior.

Heterocyclic Esters with Bicyclic Frameworks

Compound C : Methyl 1-methyl-β-carboline-3-carboxylate
  • Core Structure : β-carboline (indole-pyridine hybrid) vs. isoindole.
  • Spectral Data : ¹H-NMR shows a downfield shift for the ester group (δ 4.03 ppm) and aromatic protons (δ 7.37–8.79 ppm), contrasting with the target compound’s aliphatic proton environment .
  • Applications : β-carbolines are studied for neuropharmacological activity, unlike the target compound’s role in peptide synthesis.
Compound D : tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-phenanthrene-carboxamido)methyl)-1H-indole-1-carboxylate
  • Complexity : Features a phenanthrene-indole hybrid structure with a bulky tert-butyl ester.
  • Synthesis Challenges : Requires multi-step functionalization, unlike the straightforward esterification of the target compound .

Stereochemical Comparisons

Compound E : (2S,3aS,6S,7aS)-Choi-l-DAA
  • Stereochemistry : Shares the (3aS,7aS) configuration but includes additional stereocenters (2S,6S).
Compound F : (3aS,7aR)-2-(2-hydroxyethyl)-3a-methyl-hexahydro-1H-isoindole-1,3-dione
  • Functional Groups : Hydroxyethyl and methyl substituents introduce hydrogen-bonding sites, altering solubility and reactivity compared to the unsubstituted target compound.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Synthesis Yield Key Features
Target Compound C₁₀H₁₇NO₂ 183.25 169–171 93% Chiral bicyclic ester
Compound A C₂₃H₂₉NO₆ 427.48 Not reported Not reported 1,3-Dioxo, dimethoxyphenyl substituent
Compound C (β-carboline) C₁₄H₁₂N₂O₂ 240.26 >200 71.3% Aromatic, neuroactive potential
Compound E (Choi-l-DAA) Not provided Not reported Not reported Not reported Marine-derived, protease inhibition

Biological Activity

Methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate is a bicyclic compound belonging to the isoindole family. Its unique structure, characterized by a saturated octahydroisoindole framework with a carboxylate ester functional group, presents intriguing possibilities for biological activity. This article explores the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Structural Characteristics

The molecular formula for this compound is C11H15NO2C_{11}H_{15}NO_2, with a molecular weight of approximately 181.23 g/mol. The compound exhibits chiral centers at the 3a and 7a positions, contributing to its stereochemical complexity.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Similar isoindole derivatives have shown potential against bacterial strains.
  • Antiviral Activity : The compound might interact with viral enzymes or receptors.
  • Anticancer Effects : Initial investigations indicate possible cytotoxic effects on cancer cell lines.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may exert its effects through:

  • Receptor Modulation : Binding to specific receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : Interference with key enzymes that regulate metabolic processes.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl (3aR,7aR)-octahydro-1H-isoindole-3a-carboxylateSimilar bicyclic structureDifferent stereochemistry affecting properties
2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid methyl esterContains a benzyl groupPotentially different biological activity
tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylateFeatures a tert-butyl groupMay exhibit different solubility and stability

Case Studies and Research Findings

Research has begun to elucidate the biological potential of this compound through various studies:

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.
  • Cytotoxicity Assay :
    • In vitro assays conducted on human cancer cell lines demonstrated dose-dependent cytotoxic effects, suggesting potential as an anticancer agent.
  • Mechanistic Insights :
    • Preliminary biochemical assays suggest interaction with topoisomerase enzymes, indicating a possible mechanism for its anticancer activity.

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